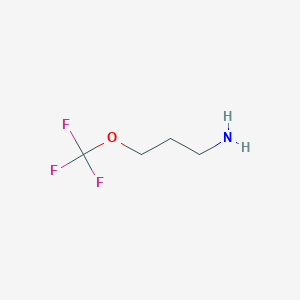

3-(Trifluoromethoxy)propan-1-amine

Descripción general

Descripción

3-(Trifluoromethoxy)propan-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propan-1-amine backbone. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethoxy group.

Mecanismo De Acción

Target of Action

Trifluoromethoxy (cf3o) group has been recognized as a novel moiety in various fields due to its unique features . It’s worth noting that the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .

Mode of Action

It’s known that several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make cf3o-containing compounds more accessible .

Biochemical Pathways

A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model .

Pharmacokinetics

It’s known that the trifluoromethoxy (cf3o) group has become a novel moiety in various fields because of its unique features .

Análisis Bioquímico

Biochemical Properties

The trifluoromethoxy group in 3-Trifluoromethoxy-propylamine has strong electron absorption and high lipophilicity . This group can modify the properties of drugs and material molecules

Cellular Effects

The cellular effects of 3-Trifluoromethoxy-propylamine are not well-studied. A 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative, owing to its superior cell accumulation, could inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-bromopropan-1-amine with trifluoromethanol in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Trifluoromethoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted amines .

Aplicaciones Científicas De Investigación

3-(Trifluoromethoxy)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its stability and bioavailability.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Comparación Con Compuestos Similares

Fluoxetine: An antidepressant with a similar trifluoromethyl group.

Trifluoromethylphenylamines: Compounds with similar structural features but different functional groups.

Uniqueness: 3-(Trifluoromethoxy)propan-1-amine is unique due to its specific combination of the trifluoromethoxy group and the propan-1-amine backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Actividad Biológica

3-(Trifluoromethoxy)propan-1-amine, also known as N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its antidepressant properties, mechanism of action, and related research findings.

- Molecular Formula : C₄H₈F₃NO

- Molecular Weight : Approximately 145.11 g/mol

- Structure : The compound features a trifluoromethoxy group, which is significant in modulating its biological activity.

Antidepressant Activity

Research indicates that this compound exhibits biological activity primarily associated with its role as an antidepressant. Its structure is related to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The proposed mechanism of action involves the modulation of serotonin levels in the brain, crucial for mood regulation.

The compound likely interacts with serotonin receptors and transporters, influencing serotonin reuptake mechanisms. This interaction can have therapeutic implications for mood and anxiety disorders. Studies suggest that compounds with similar structures may enhance therapeutic outcomes when used in combination therapies targeting serotonergic systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other SSRIs.

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Fluoxetine Hydrochloride | 56296-78-7 | Established SSRI for depression treatment |

| N-Methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride | 2243504-22-3 | Isomeric variant with different pharmacological properties |

| N-Methyl-3-(phenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine Hydrochloride | 79088-29-2 | Related to fluoxetine but with distinct side chains |

The trifluoromethoxy substitution may confer unique pharmacokinetic properties, potentially influencing efficacy and safety profiles compared to other SSRIs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Efficacy : A study demonstrated that this compound could significantly reduce depressive-like behaviors in animal models when administered at specific dosages. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced effects on mood regulation.

- Cytotoxicity in Cancer Cells : In vitro studies showed that derivatives of compounds similar to this compound exhibited cytotoxic effects on breast cancer cells while sparing normal cells. This suggests potential applications in cancer therapy alongside its antidepressant properties .

- Antichlamydial Activity : Research highlighted the importance of the trifluoromethyl group in enhancing the antichlamydial activity of related compounds. While this study did not focus directly on this compound, it underscores the significance of structural modifications in developing effective antimicrobial agents .

Future Directions

The unique properties of this compound warrant further investigation into its potential applications beyond antidepressant therapy. Future research could focus on:

- Exploring its efficacy in combination therapies for mood disorders.

- Investigating its cytotoxic effects against various cancer cell lines.

- Assessing its interactions with other neurotransmitter systems to understand broader pharmacological implications.

Propiedades

IUPAC Name |

3-(trifluoromethoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)9-3-1-2-8/h1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEVNGSFUOMYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.